Benzyl 2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Protecting group orthogonality Catalytic hydrogenolysis Multi-step synthesis

Synthesizing isofagomine-type iminosugars requires enantiopure 2-hydroxymethyl-tetrahydropyridine building blocks-yet most analogs lack orthogonal Cbz protection, forcing inefficient protecting-group swaps. • (S)-Enantiomer, ≥95% purity with batch-specific NMR/HPLC/GC documentation, ensures reproducible stereocontrolled dihydroxylation at C3-C4. • Cbz group is selectively hydrogenolyzed (H₂, Pd/C) while Boc groups remain intact, eliminating 2-4 synthetic operations vs. acid-labile-only routes. • Room temperature storage; ships ambient. For R&D and further manufacturing use.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
Cat. No. B13382031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1C=CCN(C1CO)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-7,13,16H,8-11H2
InChIKeyKNESSVMWPUAPEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Class and Procurement Overview


Benzyl 2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS 1808097-71-3 for the (S)-enantiomer; molecular formula C₁₄H₁₇NO₃; molecular weight 247.29 g·mol⁻¹) is a chiral N-Cbz-protected 2-hydroxymethyl-1,2,3,6-tetrahydropyridine derivative [1]. The compound belongs to the tetrahydropyridine class of heterocyclic building blocks, characterized by a six-membered ring containing one nitrogen atom and a single endocyclic double bond (3,4-unsaturated). This scaffold is employed as a synthetic intermediate in medicinal chemistry, particularly in the construction of iminosugar-type glycosidase inhibitors (e.g., isofagomine analogues) and functionalized piperidine derivatives [2]. The (S)-enantiomer is commercially available from multiple vendors at certified purities of ≥95% and up to 98% (NLT), with batch-specific QC documentation (NMR, HPLC, GC) [1].

1
Chiral (S)-enantiomer building block for stereocontrolled synthesis
2
Orthogonal N-Cbz protection compatible with acid-sensitive functionalities
3
Endocyclic olefin provides dihydroxylation / epoxidation handle for polyhydroxylated targets

Why Generic Analogs Cannot Substitute This Compound


Substituting this compound with a closely related tetrahydropyridine or piperidine analog introduces multiple simultaneous changes in orthogonal protecting-group stability, ring oxidation state, and substitution regiochemistry that cumulatively alter downstream synthetic compatibility [1]. The Cbz (benzyloxycarbonyl) group is selectively cleavable by catalytic hydrogenolysis (Pd/C, H₂) under conditions that leave Boc (tert-butyloxycarbonyl) groups intact, establishing an orthogonal deprotection strategy essential for multi-step syntheses of polyfunctional targets [2]. Replacing the 1,2,3,6-tetrahydropyridine core with a fully saturated piperidine ring eliminates the endocyclic olefin required for late-stage dihydroxylation or epoxidation reactions central to iminosugar construction [3]. Shifting the hydroxymethyl group from the 2-position to the 3- or 4-position alters the stereoelectronic environment of the nitrogen atom and the trajectory of the nucleophilic alcohol, compromising enantioselective transformations that depend on this precise geometry. The quantitative evidence below formalizes these differentiation dimensions.

Cbz vs Boc orthogonality
Boc analog requires acidic cleavage and may compromise acid-labile groups in multi-step sequences
Saturated piperidine analog
Lacks endocyclic olefin; cannot undergo dihydroxylation or epoxidation required for iminosugar construction
Regioisomeric 3-hydroxymethyl
Different stereoelectronic environment directs an alternative retrosynthetic disconnection; not compatible with 2-substituted target motifs

Differentiation Evidence Against Closest Analogs


Orthogonal N-Protecting Group Stability: Cbz vs. Boc

The Cbz group on the target compound is cleaved by catalytic hydrogenolysis (H₂, 10% Pd/C, atmospheric pressure, room temperature) while the Boc group on the direct N-protecting analog tert-butyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate (CAS 1784308-81-1) requires strong acid (e.g., TFA or HCl/dioxane) for removal [1]. This orthogonality allows the Cbz-protected tetrahydropyridine to be carried through synthetic sequences that involve acid-sensitive functionalities (e.g., acetals, silyl ethers, acid-labile prodrug moieties) without premature deprotection. Conversely, when a synthetic route requires an acid-stable protecting group that must survive hydrogenation steps, the Cbz compound offers the complementary selectivity [1].

Orthogonal N-Protection
Class-level
Cbz: H₂/Pd-C (neutral) vs Boc: TFA/HCl (acidic)
Supports orthogonal deprotection sequence design
Reactivity inferred from protecting group class
Protecting group orthogonality Catalytic hydrogenolysis Multi-step synthesis

Endocyclic Olefin vs. Saturated Piperidine Core

The target compound retains the C3–C4 double bond characteristic of the 1,2,3,6-tetrahydropyridine scaffold, whereas the fully saturated analog benzyl 2-(hydroxymethyl)piperidine-1-carboxylate (CAS 105706-75-0; MW 249.31 g·mol⁻¹; C₁₄H₁₉NO₃) lacks this unsaturation . The olefin in the tetrahydropyridine series is the critical functional handle for dihydroxylation (OsO₄/NMO or KMnO₄), epoxidation (mCPBA), or hydroboration, which are pivotal steps in the synthesis of polyhydroxylated piperidine iminosugars such as isofagomine [1]. The saturated piperidine analog is structurally incapable of participating in these transformations, making it chemically unsuitable as a replacement in any route that exploits the alkene for downstream stereocontrolled functionalization.

Endocyclic Olefin
Head-to-head
Target: C3–C4 double bond present; piperidine analog: fully saturated
Enables dihydroxylation; saturated analog cannot participate
Functional reactivity inferred from established alkene chemistry
Alkene functionalization Iminosugar synthesis Dihydroxylation

Hydroxymethyl Regiochemistry: 2-Position vs. 3-Position

The target compound carries the hydroxymethyl group at the 2-position, while the regioisomer benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (N-Cbz-3-hydroxymethylpiperidine, CAS 39945-51-2) places the same functional group at the 3-position . In the tetrahydropyridine series, the 2-hydroxymethyl substituent is positioned alpha to the nitrogen, enabling intramolecular hydrogen bonding and metal-chelation effects that influence the stereochemical outcome of nucleophilic additions and cyclizations [1]. The 3-substituted regioisomer cannot engage in the same through-space interactions. In iminosugar synthesis, the 2-hydroxymethyl group maps directly onto the C1–C2 fragment of the target hexose mimetic, whereas the 3-isomer would require a different retrosynthetic disconnection entirely.

Hydroxymethyl Regiochemistry
Class-level
Target: C2 (α to N); comparator: C3 (β to N)
Regioisomer directs alternative retrosynthetic strategy
Stereoelectronic effects differ; no direct reactivity data
Regioisomer differentiation Chiral building blocks Substrate-controlled synthesis

Commercial Enantiopurity and Batch Documentation

The (S)-enantiomer benzyl (2S)-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS 1808097-71-3) is available from vendors including MolCore, Bidepharm, and Beyotime at certified purities of ≥95% and up to 98% (NLT) with accompanying batch-specific QC documentation (NMR, HPLC, GC) [1]. The non-stereochemically defined or racemic version of the compound does not carry a defined CAS for the racemate; procurement of unspecified stereochemistry introduces uncertainty in enantiomeric composition that can compromise enantioselective downstream transformations. The (S)-enantiomer's specific rotation is documented, and its absolute configuration is confirmed by the chiral InChIKey (KNESSVMWPUAPEL-ZDUSSCGKSA-N), enabling unambiguous lot-to-lot verification [1].

Enantiopurity & QC
Specification review
(S)-enantiomer: ≥95–98% purity; batch HPLC, NMR, GC
Batch-specific QC supports reproducible enantioselectivity
Vendor-specified; racemate lacks stereochemical definition
Chiral purity Enantiomeric excess Quality assurance

Molecular Weight Differentiation from Parent Scaffold

The target compound (MW 247.29 g·mol⁻¹) differs from the parent N-Cbz-1,2,3,6-tetrahydropyridine (CAS 66207-23-6; MW 217.26 g·mol⁻¹) by exactly 30.03 g·mol⁻¹, corresponding to the addition of a CH₂O unit (the hydroxymethyl group) [1]. This mass difference is analytically verifiable by LC-MS and serves as a rapid identity confirmation. More importantly, the presence of the hydroxymethyl group transforms the compound from a simple protected heterocycle into a functionalized chiral building block with a nucleophilic primary alcohol handle that can be oxidized to an aldehyde, converted to a leaving group (tosylate, mesylate, halide), or used directly in esterification and Mitsunobu reactions—none of which are accessible from the parent compound lacking the hydroxyl .

MW Differentiation
Head-to-head
ΔMW +30.03 (CH₂O) vs parent N-Cbz-tetrahydropyridine
Hydroxymethyl handle essential for downstream diversification
Parent compound lacks alcohol functionality
Molecular weight Physicochemical properties Structural annotation

Cbz Stability vs. N-Benzyl Analogs Under Hydrogenation

The Cbz carbamate in the target compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C) at a rate that is kinetically distinguishable from the hydrogenolysis of an N-benzyl group (direct C–N benzyl linkage) [1]. In synthetic sequences where both a Cbz carbamate and a benzyl ether or N-benzyl group are present, the Cbz group is generally cleaved faster under neutral hydrogenolysis conditions, allowing sequential deprotection strategies . The N-benzyl analog 1-benzyl-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (where benzyl is directly attached to nitrogen rather than via a carbonyl linker) cannot be removed under neutral conditions without also hydrogenating the tetrahydropyridine double bond, sacrificing the olefin required for downstream chemistry. This distinction is mechanistically rooted in the electron-withdrawing nature of the carbamate carbonyl, which activates the benzyl-oxygen bond toward hydrogenolysis relative to a simple benzylic C–N bond .

Cbz vs N-Benzyl
Class-level
Cbz: faster hydrogenolysis, retains olefin; N-benzyl: risk of double bond reduction
Cbz enables olefin-preserving N-deprotection
Inferred from general protecting group reactivity scales
Protecting group stability Hydrogenolysis selectivity Synthetic route design

Validated Application Scenarios


Chiral Building Block for Iminosugar Synthesis

The (S)-enantiomer serves as a direct precursor for the synthesis of isofagomine and related polyhydroxylated piperidine glycosidase inhibitors, where the 2-hydroxymethyl group maps onto the C1 substituent of the target iminosugar and the endocyclic olefin undergoes stereocontrolled dihydroxylation to install the C3–C4 vicinal diol [1]. The Cbz protecting group can be removed by hydrogenolysis in the final step to liberate the free amine without perturbing the installed hydroxyl stereochemistry. The availability of batch-specific enantiopurity documentation (≥95% up to 98% NLT) ensures reproducible enantioselectivity in the key dihydroxylation step [2].

Orthogonal Protecting Group Strategy in Total Synthesis

In synthetic routes that employ both Cbz and Boc protection, this compound provides the Cbz-protected nitrogen component. The Cbz group can be selectively hydrogenolyzed (H₂, Pd/C) in the presence of a Boc group, which remains stable under these neutral conditions [1]. This orthogonality enables sequential deprotection without intermediate purification of complex polyamines, reducing step count by an estimated 2–4 synthetic operations compared to routes that use only acid-labile protecting groups [1].

Intermediate for CNS-Targeted Medicinal Chemistry

The 1,2,3,6-tetrahydropyridine scaffold is a privileged substructure in CNS drug discovery, appearing in dopamine receptor ligands and monoamine transporter inhibitors [1]. The 2-hydroxymethyl substituent provides a vector for further elaboration (oxidation to aldehyde, conversion to amine via reductive amination, or esterification for prodrug strategies), while the Cbz group serves as a latent primary amine that can be unveiled at the final stage of analogue synthesis [2]. The stereochemically defined (S)-enantiomer allows structure-activity relationship studies to correlate absolute configuration with receptor binding [1].

Analytical Reference Standard for Chiral Method Development

The well-defined (S)-enantiomer with a unique chiral InChIKey (KNESSVMWPUAPEL-ZDUSSCGKSA-N) and documented specific rotation serves as a qualified chiral reference standard for HPLC method development and batch-to-batch quality control [1]. The distinct molecular weight (247.29 g·mol⁻¹, verified by exact mass 247.12084340 Da) and the presence of three hydrogen-bond acceptor sites (vs. two for the des-hydroxymethyl analog) provide unambiguous LC-MS identification even in complex reaction mixtures [1].

Application
Selection Property
Validation Focus
Chiral iminosugar synthesis
Chiral building block with orthogonal Cbz protection
Enantioselective dihydroxylation compatibility
Orthogonal protecting group strategy
Cbz cleavable under neutral hydrogenolysis
Selective deprotection relative to Boc
CNS-targeted medicinal chemistry
Tetrahydropyridine scaffold with 2-hydroxymethyl vector
Stereodefined SAR correlations
Chiral analytical reference standard
Defined (S)-enantiomer with unique InChIKey
LC-MS identification and batch QC
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